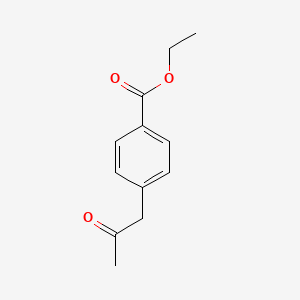

Ethyl 4-(2-oxopropyl)benzoate

Übersicht

Beschreibung

Ethyl 4-(2-oxopropyl)benzoate is a chemical compound that belongs to the family of esters, characterized by the presence of an ester functional group linking an aromatic benzoate moiety with a 2-oxopropyl side chain. While the specific compound "Ethyl 4-(2-oxopropyl)benzoate" is not directly studied in the provided papers, related compounds with similar structures and functionalities have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to Ethyl 4-(2-oxopropyl)benzoate.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the Knoevenagel condensation used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . Another example is the one-pot synthesis approach used for 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate, which includes characterization by elemental analysis and various spectroscopic methods . These methods could potentially be adapted for the synthesis of Ethyl 4-(2-oxopropyl)benzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated by single-crystal X-ray crystallography . Similarly, density functional theory (DFT) has been employed to calculate geometrical structures and vibrational frequencies, which can be compared with experimental data for validation .

Chemical Reactions Analysis

The chemical reactivity of ester compounds can be inferred from studies on their synthesis and subsequent reactions. For example, the sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate demonstrates the sensitivity of the reaction to temperature and the potential for stereospecific transformations . The synthesis of potential metabolites of related compounds also provides insights into the types of chemical reactions these esters can undergo, including oxidation and hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ester compounds are closely related to their molecular structure. The mesomorphic properties of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethyl]benzoates, which exhibit enantiotropic nematic phases, are an example of how the molecular structure affects the physical state and phase behavior of these compounds . Additionally, the antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate highlight the biological relevance and potential applications of these esters .

Wissenschaftliche Forschungsanwendungen

1. Use in Juvenile Hormone Antagonism

Ethyl 4-(2-oxopropyl)benzoate, as a part of certain derivatives like Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), has been studied for its effects on juvenile hormone (JH) antagonism in insects. These derivatives can induce precocious metamorphosis in larvae, a sign of JH deficiency. For instance, ethyl 4-(2-benzylhexyloxy)benzoate has shown high activity in inducing metamorphosis at low doses, and this activity is influenced by the enantiomeric composition of the compound (Kuwano et al., 2008).

2. Role in Alkaline Hydrolysis of Esters

Research on the alkaline hydrolysis of various esters, including ethyl 2-(2-oxopropyl)benzoate, has helped elucidate the mechanisms of this reaction. The study of substituent effects and activation parameters has provided insights into neighboring participation by keto-carbonyl groups in the hydrolysis process (Bowden & Byrne, 1996).

3. Development of Novel Anti-juvenile Hormone Agents

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate is another novel anti-juvenile hormone agent. This compound has demonstrated the ability to induce symptoms of JH-deficiency in insect larvae, providing a potential avenue for controlling pest populations (Ishiguro et al., 2003).

4. Synthesis of Liquid Crystalline Polysiloxanes

Ethyl 4-(2-oxopropyl)benzoate derivatives have been used in the synthesis of fluorinated monomers, which are precursors for side chain liquid crystalline polysiloxanes. These compounds exhibit high smectogen properties and can be utilized in various technological applications due to their unique thermotropic properties (Bracon et al., 2000).

5. Inhibition of Juvenile Hormone Synthesis

Ethyl 4-(2-benzylhexyloxy)benzoate has been shown to inhibit juvenile hormone synthesis by suppressing the transcription of JH biosynthetic enzymes in Bombyx mori. This effect suggests potential applications in managing insect populations and studying endocrine regulation in insects (Kaneko et al., 2011).

6. Antiplatelet Activity

Derivatives of ethyl 4-(2-oxopropyl)benzoate have been explored for their antiplatelet activity. Compounds like ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate have shown potential as non-peptide antagonists, suggesting possible medical applications in treating conditions related to platelet aggregation (Chen et al., 2008).

7. Synthesis of Biologically Active Derivatives

Ethyl 4-(2-oxopropyl)benzoate is utilized in the synthesis of biologically active derivatives of benzoic acids. These derivatives have shown promise in various pharmacological applications, highlighting the versatility of this compound in medicinal chemistry (Kryshtal et al., 1993).

Eigenschaften

IUPAC Name |

ethyl 4-(2-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNSZJDYXNBUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602812 | |

| Record name | Ethyl 4-(2-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-oxopropyl)benzoate | |

CAS RN |

73013-51-1 | |

| Record name | Ethyl 4-(2-oxopropyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73013-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

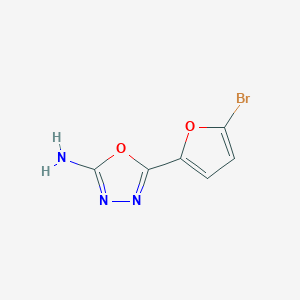

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1342081.png)

![7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B1342084.png)

![[1-(4-Fluorophenyl)cyclopropyl]methanamine](/img/structure/B1342089.png)

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)